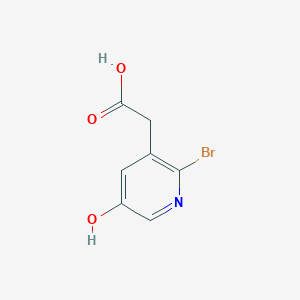
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine and hydroxyl functional groups, which confer unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid typically involves the bromination of 5-hydroxypyridine followed by acetic acid substitution. One common method includes:
Bromination: 5-Hydroxypyridine is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature to avoid over-bromination.
Substitution: The brominated product is then reacted with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. Catalysts and automated monitoring systems are often employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: 2-(2-Oxo-5-hydroxypyridin-3-yl)acetic acid.
Reduction: 2-(5-Hydroxypyridin-3-yl)acetic acid.
Substitution: 2-(2-Amino-5-hydroxypyridin-3-yl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is used as an intermediate in the synthesis of more complex molecules. Its bromine and hydroxyl groups make it a versatile building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyridine derivatives. Its structural similarity to naturally occurring molecules allows it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-5-hydroxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoro-5-hydroxypyridin-3-yl)acetic acid: Contains a fluorine atom, offering different reactivity and biological properties.
2-(2-Iodo-5-hydroxypyridin-3-yl)acetic acid: Iodine substitution provides unique reactivity due to the larger atomic size and different electronic properties.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions. Its hydroxyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(2-bromo-5-hydroxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-7-4(2-6(11)12)1-5(10)3-9-7/h1,3,10H,2H2,(H,11,12) |
InChI Key |
NBHNYIZXXLYKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















